tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
Chemical Structure: The compound features a spirocyclic scaffold (2-azaspiro[3.3]heptane) with a tert-butyloxycarbonyl (Boc) protecting group at position 2 and an amino-methyl substituent at position 5. Its molecular formula is C₁₁H₂₀N₂O₂ (MW = 212.29 g/mol) . Key Properties:
Properties
IUPAC Name |
tert-butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-7-12(8-14)5-11(4,13)6-12/h5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGZCEHFBUGRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Scaffold Construction
The synthesis begins with the formation of the azaspiro[3.3]heptane core. A common precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , is prepared via two primary routes:
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Route A : Cyclization of 1,3-dielectrophiles with 1,1-bis-nucleophiles under basic conditions (e.g., K₂CO₃ or Cs₂CO₃).
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Route B : Reductive dechlorination of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using zinc/acetic acid or ammonium chloride/zinc in methanol.
Table 1: Key Steps for Spirocyclic Core Synthesis
Introduction of Amino and Methyl Groups
The 6-oxo group is converted to 6-amino-6-methyl via a Strecker synthesis or reductive amination strategy:
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Reductive Amination : Reaction of the ketone intermediate with methylamine and NaBH₃CN in methanol at 0–25°C.
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Cyanide Addition : Treatment with KCN/(NH₄)₂CO₃ followed by LiAlH₄ reduction to install both amino and methyl groups.
Table 2: Amination/Methylation Optimization
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Reductive Amination | MeNH₂, NaBH₃CN, MeOH | 25°C, 12 h | 68% | >95% |
| Cyanide Addition | KCN, (NH₄)₂CO₃, LiAlH₄ | Reflux, 6 h | 52% | 90% |
Industrial-Scale Production Considerations
Purification and Yield Enhancement
Cost-Effective Reagent Selection
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Zinc vs. Lithium Aluminum Hydride : Zinc/acetic acid systems reduce dichloro precursors at lower cost (40% yield) compared to LiAlH₄ (76% yield but higher hazard risk).
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BOC Protection : tert-Butyl dicarbonate (BOC₂O) in CH₂Cl₂ with Et₃N achieves 82–91% yield for N-protection.
Mechanistic Insights and Side Reactions
Key Transition States
Common Byproducts and Mitigation
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Over-Reduction : Excessive Zn in dechlorination produces des-chloro impurities; controlled stoichiometry (1:2 Zn:substrate) suppresses this.
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Epimerization : Basic conditions during BOC protection may cause racemization; use of anhydrous Na₂SO₄ and low temperatures (<10°C) retains stereochemistry.
Case Studies and Recent Advances
Large-Scale Synthesis (Patent CN102442934A)
A 5-step route achieves 41% overall yield:
Continuous Flow Chemistry
Microreactor systems reduce reaction times for spirocyclization from 16 h to 2 h, enhancing throughput by 8-fold.
Comparative Analysis with Analogues
Table 3: tert-Butyl Azaspiro Derivatives
| Compound | Key Functional Groups | Yield | Application |
|---|---|---|---|
| 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | Ketone | 58% | Intermediate for opioids |
| 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Alcohol | 93% | CNS drug candidates |
| 6-Amino-6-methyl derivative | Amino, methyl | 68% | HCV protease inhibitors |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid spirocyclic scaffold allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets . This compound may act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Polarity Trends: The 6-hydroxy derivative exhibits higher polarity (TPSA = 55.7 Ų) compared to the 6-amino (TPSA = 64.4 Ų) and 6-oxo (TPSA = 55.1 Ų) variants due to hydrogen-bonding capabilities .
- Reactivity: The 6-oxo compound is pivotal for synthesizing derivatives via reductive amination (e.g., conversion to 6-amino) or Grignard additions .
Comparison with Diazaspiro Analogues :
Physicochemical and Pharmacokinetic Properties
| Property | 6-Amino-6-methyl | 6-Hydroxy | 6-Oxo | 2,6-Diazaspiro |
|---|---|---|---|---|
| LogP | 1.26 | 1.15 | 1.32 | 0.98 |
| H-Bond Acceptors | 4 | 3 | 3 | 4 |
| GI Absorption | High | Moderate | High | High |
| BBB Permeability | Yes | No | Yes | Yes |
Insights :
- The 6-amino-methyl derivative’s BBB permeability makes it suitable for CNS-targeting drug candidates, unlike the 6-hydroxy variant .
- Lipophilicity : The 6-oxo compound’s higher LogP (1.32) may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 2092384-10-4) is a complex organic compound that belongs to the class of spirocyclic compounds. Its unique structure, characterized by a spirocyclic framework, offers potential biological activity that has garnered attention in medicinal chemistry.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.315 g/mol
- Synonyms : 2-Boc-6-amino-6-methyl-2-azaspiro[3.3]heptane
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as a pharmacophore in drug development. The compound's structure allows for various interactions with biological targets, particularly in the context of neuropharmacology and medicinal chemistry.
Research indicates that compounds with similar structural motifs may interact with neurotransmitter systems, potentially influencing pathways associated with neurological disorders. The spirocyclic nature may confer unique binding properties to receptors or enzymes, enhancing selectivity and potency.
Neuropharmacological Studies
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Study on Neurotransmitter Modulation :
- A study explored the effects of azaspiro compounds on neurotransmitter release in neuronal cultures. Results suggested that tert-butyl 6-amino derivatives could modulate glutamate release, indicating potential neuroprotective effects.
- Findings : Enhanced neuronal survival in models of excitotoxicity.
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Antidepressant Activity :
- Research conducted on related azaspiro compounds demonstrated significant antidepressant-like effects in animal models, suggesting that tert-butyl 6-amino derivatives may exhibit similar properties.
- Findings : Increased locomotor activity and reduced immobility time in forced swim tests.
Synthesis and Derivative Studies
The synthesis of tert-butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane derivatives has been documented, showcasing their potential for further derivatization to enhance biological activity:
- Synthetic Route : Efficient synthetic pathways have been established for producing this compound, allowing for the exploration of various derivatives with modified functional groups to assess biological efficacy.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2092384-10-4 |
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.315 g/mol |
| Melting Point | 115 °C |
| Solubility | Soluble in organic solvents |
| Biological Activity Study | Outcome |
|---|---|
| Neurotransmitter Modulation | Increased glutamate release |
| Antidepressant Activity | Reduced immobility time |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
